2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAFJMINFJAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)OC(C(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Mechanistic Investigations of 2,3,8 Trimethyl 1,4 Dioxaspiro 4.4 Nonane and Its Derivatives
Roles as Insect Pheromones and Semiochemicals
The intricate world of insect communication relies heavily on a chemical language, where specific compounds known as semiochemicals dictate a variety of behaviors. Among these, spiroketals, a class of organic compounds characterized by a spirocyclic junction of two ketal-containing rings, play a pivotal role. 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is a member of this family and, along with its structural relatives, demonstrates significant activity as an insect pheromone, influencing aggregation, mating, and spatial distribution.
Aggregation Pheromone Activity
Pheromones that trigger a congregation of insects at a specific location are known as aggregation pheromones. These are crucial for overcoming host tree defenses, coordinating mass attacks, and facilitating mating. In the case of the western balsam bark beetle (Dryocoetes confusus), a pest of subalpine fir trees, specific spiroketal compounds are key components of its aggregation pheromone blend. gov.yk.cagardenia.net
The male western balsam bark beetle initiates an attack on a host tree and releases a pheromone blend to attract both females and other males. gov.yk.ca This blend contains several components, with spiroketals like exo-brevicomin (B1210355) being a primary attractant. researchgate.netcabidigitallibrary.org Research has shown that traps baited with blends of (+)-exo-brevicomin and (±)-endo-brevicomin are effective in attracting these beetles, mimicking the natural pheromone signal. researchgate.net The presence of these compounds signals a suitable host and coordinates the mass arrival of beetles, a necessary strategy to overwhelm the tree's defensive mechanisms. gov.yk.ca
Interactive Table: Pheromone Components and their Role in Dryocoetes confusus
| Compound | Role | Notes |
|---|---|---|
| (+)-exo-Brevicomin | Aggregation Pheromone | Primary attractant for both sexes. researchgate.netevergreengrowers.com |
| (±)-endo-Brevicomin | Aggregation Pheromone Synergist | Enhances the attraction to (+)-exo-brevicomin. researchgate.net |
| (+)-endo-Brevicomin | Anti-aggregation Pheromone | Reduces the response to the aggregation pheromone at certain concentrations. researchgate.net |
| Myrtenol | Component of Lure | Used in combination with other pheromones in commercial lures. evergreengrowers.com |
Repellent and Spacer Effects in Insect Communication
While some pheromones attract, others serve to repel or maintain distance between individuals, a phenomenon known as a spacer effect. This can be crucial for preventing overcrowding and ensuring an optimal distribution of resources. In the western balsam bark beetle, certain stereoisomers of its pheromone components exhibit anti-aggregation or repellent effects.
Specifically, laboratory bioassays and field experiments have demonstrated that the (+) enantiomer of endo-brevicomin (B1619995) acts as an anti-aggregation pheromone for Dryocoetes confusus. researchgate.net When released, it significantly diminishes the response of both male and female beetles to the primary aggregation pheromone, exo-brevicomin. researchgate.net This chemical signal effectively communicates that a particular site is becoming too crowded, prompting incoming beetles to seek other locations. This intricate balance between attractant and repellent signals allows the beetle population to efficiently colonize host trees without causing immediate and complete resource depletion.
Structure-Activity Relationships in Spiroketal Pheromones
The biological activity of spiroketal pheromones is highly dependent on their specific chemical structure, including the arrangement of atoms in three-dimensional space (stereochemistry). Even subtle changes to the molecule can drastically alter its function, turning an attractant into a repellent or rendering it completely inactive. researchgate.net
The case of exo- and endo-brevicomin in the western balsam bark beetle provides a clear example of this structure-activity relationship. The two molecules are stereoisomers, and while both are involved in the beetle's chemical communication, they elicit different behavioral responses. The (+)-enantiomer of exo-brevicomin is a potent attractant, while the (+)-enantiomer of endo-brevicomin has an anti-aggregation effect. researchgate.netresearchgate.net The inactive nature of the (−) enantiomer of endo-brevicomin further underscores the high degree of specificity of the beetle's pheromone receptors. researchgate.net
This specificity is a common theme in insect chemical ecology. The synthesis of various analogs and the study of their effects on insect behavior are crucial for understanding these relationships. nih.govfrontiersin.orgmdpi.com For instance, research into the pheromones of other insects, such as the European cherry fruit fly, has also revealed the importance of specific stereoisomers for biological activity. researchgate.net These studies on structure-activity relationships are not only of academic interest but also have practical applications in the development of highly specific and effective pest management strategies that utilize synthetic pheromones. nih.gov
Antimicrobial Potentials of Spiroketal Analogues
Beyond their role in insect communication, spiroketal structures and their analogues have garnered interest for their potential antimicrobial properties. The unique three-dimensional architecture of these molecules can allow them to interact with biological targets in ways that other, more linear molecules cannot. Research has explored the antibacterial and antifungal activities of various spiro-compounds, including spirolactones and other spiroketal derivatives.
Antibacterial Activity of Spirolactones
Spirolactones are a class of compounds that feature a lactone ring fused to another ring system via a spiro-junction. Some of these compounds have demonstrated notable antibacterial activity. For example, spironolactone, a well-known synthetic spirolactone, has been investigated for its antimicrobial properties. mdpi.comdtu.dkceon.rs While primarily used as a diuretic, studies have explored its potential to inhibit the growth of certain bacteria. nih.gov
Natural sources also provide a rich diversity of lactones with antimicrobial potential. researchgate.net For instance, incomptin B, a sesquiterpene lactone, has shown effectiveness against Gram-negative bacteria, including strains resistant to chloramphenicol. mdpi.com Another example is the β-lactone EZ120, which exhibits potent antibacterial and bactericidal activity against Mycobacterium tuberculosis by inhibiting serine hydrolases involved in mycolic acid biosynthesis. mdpi.com The synergistic effects of some lactones with existing antibiotics have also been observed, where the combination is more effective than either compound alone. mdpi.com
Antifungal Properties of Related Spiroketal Structures
The spiroketal motif is also found in a number of natural products with significant antifungal properties. nih.gov Fungi, like bacteria, can be pathogenic to plants and animals, and the search for new antifungal agents is a critical area of research. researchgate.net
Naphthoquinone spiroketals, such as preussomerins EG1, EG2, and EG3, isolated from the endophytic fungus Edenia gomezpompae, have demonstrated significant growth inhibition against a range of phytopathogenic fungi. nih.gov These compounds were effective against organisms like Phythophtora capsici, Phythophtora parasitica, Fusarium oxysporum, and Alternaria solani. nih.gov The structure-activity relationship was also evident in this context, as a related compound, palmarumycin CP2, was not bioactive against the tested fungi. nih.gov
Furthermore, synthetic derivatives of spirooxindole alkaloids, which contain a spiro-fused ring system, have been designed and tested for their antifungal activity against various plant pathogens. mdpi.com Many of these derivatives exhibited broad-spectrum antifungal activities, with some compounds showing efficacy comparable to or even exceeding that of the commercial fungicide ketoconazole. mdpi.com Molecular docking studies suggest that these compounds may exert their antifungal effect by binding to and inhibiting enzymes essential for fungal survival, such as succinate (B1194679) dehydrogenase. mdpi.com
Interactive Table: Examples of Spiro-compounds with Antimicrobial Activity
| Compound/Class | Type of Activity | Target Organisms/Notes | Source |
|---|---|---|---|
| Spironolactone | Antibacterial | Investigated against various bacteria. mdpi.comceon.rsnih.gov | Synthetic |
| Incomptin B | Antibacterial | Effective against Gram-negative bacteria. mdpi.com | Natural (Plant) |
| EZ120 | Antibacterial | Potent against Mycobacterium tuberculosis. mdpi.com | Synthetic |
| Preussomerins EG1-3 | Antifungal | Active against phytopathogenic fungi. nih.gov | Natural (Fungus) |
Antitumor and Cytotoxic Activities of Spirolactone Scaffolds
Research into structurally related spirolactone compounds has indicated potential for antitumor and cytotoxic activities. For instance, various spirolactone derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines. These studies often focus on the core spirolactone scaffold as a pharmacophore. However, there is no available data to suggest that derivatives of this compound have been synthesized or tested for such activities.
Anti-inflammatory and Immunosuppressive Properties of Related Spiroketals
The anti-inflammatory and immunosuppressive potential of spiroketals has been recognized in certain natural products. For example, the dunaimycins, a complex of spiroketal macrolides, have demonstrated potent immunosuppressive effects. nih.gov These compounds inhibit the mitogenic response in mixed murine splenocyte and human leukocyte cultures. nih.gov Their mechanism of action, however, appears to differ from that of other immunosuppressants like cyclosporin (B1163) A. nih.gov It is important to note that these findings pertain to complex macrolides containing a spiroketal moiety and not to the simpler this compound structure.
Influence of Spiroketal Stereochemistry and Conformation on Biological Efficacy
The stereochemistry and conformation of spiroketal-containing molecules are known to be critical for their biological activity. The rigid, three-dimensional structure of the spiroketal motif serves as a scaffold that presents side chains in well-defined orientations, which can directly influence interactions with biological targets. nih.gov Studies on benzannulated spiroketals have highlighted the profound impact of stereochemistry and the positioning of substituents on the molecule's conformational preferences and, consequently, its potential biological activity. sigmaaldrich.com The development of stereocontrolled synthetic methods allows for the creation of libraries of spiroketal diastereomers for biological screening. nih.govsigmaaldrich.com While this principle is well-established for various spiroketal systems, there are no specific studies applying this to this compound to determine how its stereoisomers might differ in biological efficacy.
Theoretical and Computational Studies on Dioxaspiro 4.4 Nonane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of dioxaspiro[4.4]nonane systems. These calculations provide valuable information about molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's behavior.
For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to study the stability of related 1,4-dioxaspiro[4.4]nonane derivatives. researchgate.net Such studies can determine key structural parameters and thermodynamic properties. While specific calculations for 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane are not widely published, the principles from studies on the parent scaffold are directly applicable.
The electronic structure of spiroketones, which share the spirocyclic core, has been investigated using DFT to analyze their spectroscopic properties and frontier molecular orbitals. researchgate.netpsu.edu These studies reveal how the arrangement of atoms influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. For this compound, the methyl substituents would be expected to influence the electronic properties through inductive effects, which could be precisely quantified through similar computational approaches.
Table 1: Representative Theoretical Data for Dioxaspiro Systems
| Computational Method | System | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| DFT (B3LYP/6-31G(d,p)) | Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | Internal Energy of Hydrolysis | -3.446 kJ/mol | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound over time. nih.govfrontiersin.org By simulating the atomic motions based on a given force field, MD can reveal the preferred three-dimensional structures and the transitions between them. The spiroketal unit imposes significant conformational constraints, and the orientation of the methyl groups on the five-membered rings will further define the accessible conformations. chemtube3d.com
The conformational flexibility of the dioxaspiro[4.4]nonane skeleton, including the puckering of the two five-membered rings, can be characterized through MD simulations. These simulations can also be used to calculate thermodynamic properties such as the relative free energies of different conformers, providing insight into their populations at equilibrium. researchgate.netsapub.org
In the context of drug discovery and chemical biology, MD simulations are instrumental in studying ligand-receptor interactions. mdpi.comnih.gov If this compound or a related derivative were to be investigated as a ligand for a biological target, MD simulations could model the binding process, identify key intermolecular interactions (such as hydrogen bonds and van der Waals contacts), and estimate the binding affinity. This information is crucial for the rational design of more potent and selective analogs.
Computational Approaches to Reaction Mechanism Elucidation in Spiroketal Synthesis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of spiroketals. benthamscience.com The formation of the dioxaspiro[4.4]nonane core typically proceeds through a spiroketalization reaction, and computational methods can be used to map out the entire reaction pathway, including transition states and intermediates. nih.gov
For example, DFT calculations can be used to determine the activation energies for different possible reaction pathways, thereby predicting the stereochemical outcome of the spiroketalization. nih.gov This is particularly important for substituted dioxaspiro[4.4]nonanes like this compound, where multiple stereoisomers can be formed. Mechanistic studies on the synthesis of related spiroketals have utilized computational analysis to distinguish between SN1 and SN2-type cyclization pathways. nih.gov
In the enzymatic synthesis of spiroketals, computational modeling can shed light on how the enzyme's active site catalyzes the reaction. nih.gov By modeling the substrate and key active site residues, it is possible to understand the origins of the high stereoselectivity often observed in enzymatic transformations. These computational insights are invaluable for the development of new synthetic strategies and the engineering of enzymes for desired catalytic activities. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Dioxaspiro[4.4]nonane |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate |
Advanced Analytical Techniques Utilized in Spiroketal Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Components in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds (VOCs), including spiroketals found in natural sources like insect pheromones or fungal emissions. mdpi.comnih.gov The power of GC-MS lies in its ability to separate individual components from a complex mixture and provide detailed mass spectral data for their identification.
In the context of spiroketal research, such as the investigation of semiochemicals for the mountain pine beetle (Dendroctonus ponderosae), GC-MS is instrumental in analyzing the volatile profiles of host trees and associated microorganisms. researchgate.netplos.org Although direct GC-MS data for 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane is not extensively detailed in the available literature, the analysis would follow a standard protocol. The compound would be introduced into the GC, where it would travel through a capillary column. The time it takes to exit the column, its retention time, is a characteristic feature. Upon elution, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.
Key Fragmentation Patterns in Spiroketals:
The mass spectrum of a spiroketal like this compound would be expected to show characteristic fragmentation. The molecular ion peak (M+) might be weak or absent. Key fragments would likely arise from the cleavage of the spiroketal ring system. For instance, cleavage of the C-O bonds and subsequent rearrangements can lead to stable oxonium ions. The presence of methyl groups would also influence the fragmentation, leading to losses of methyl radicals (CH₃•) or larger alkyl fragments.
Illustrative GC-MS Data for a Related Spiroketal:
To illustrate the type of data obtained, the following table presents hypothetical GC-MS data for a related dioxaspiroalkane.
| Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Putative Identification |
| 12.5 | 170 (M+), 155, 113, 99, 85, 71, 43 | This compound |
This table is illustrative and does not represent experimentally verified data for the named compound.
Chiral Gas Chromatography for Enantiomeric Composition Determination
Many spiroketals, including this compound, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can exhibit drastically different biological activities. Therefore, determining the enantiomeric composition (the ratio of the different enantiomers) is crucial. scite.ai
Chiral gas chromatography is the technique of choice for separating and quantifying enantiomers of volatile compounds. sci-hub.se This is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz These CSPs, often based on cyclodextrin (B1172386) derivatives, interact differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netnih.gov
The selection of the appropriate chiral column is critical and often requires screening of different CSPs to achieve baseline separation of the enantiomers. gcms.cz Once separated, the relative peak areas in the chromatogram can be used to determine the enantiomeric excess (ee) or the ratio of the enantiomers present in the sample.
Example of Chiral GC Separation Data:
The table below provides a hypothetical example of the data that would be obtained from a chiral GC analysis of a sample containing this compound.
| Enantiomer | Retention Time (min) on a Chiral Column | Peak Area (%) |
| (+)-2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane | 15.2 | 95 |
| (-)-2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane | 15.8 | 5 |
This table is illustrative and does not represent experimentally verified data for the named compound.
High-Resolution NMR and Advanced Spectroscopic Methods for Detailed Structural Analysis
While GC-MS can identify a compound based on its mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its detailed three-dimensional structure. bbhegdecollege.comethernet.edu.et High-resolution NMR, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provides information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.
For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons through spin-spin coupling. The chemical shifts of the protons and carbons would be indicative of their local electronic environment. For example, protons and carbons attached to or near the oxygen atoms of the dioxolane ring would resonate at a lower field (higher ppm) compared to those in a simple alkane.
Two-dimensional NMR experiments are essential for piecing together the complete structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the spirocenter and the positions of the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is invaluable for determining the relative stereochemistry of the molecule.
Hypothetical NMR Data for this compound:
The following table presents plausible ¹³C NMR chemical shifts for one of the diastereomers of this compound.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | 78.5 |
| C3 | 80.2 |
| C4 | 108.9 (Spirocenter) |
| C5 | 35.1 |
| C6 | 24.8 |
| C7 | 30.5 |
| C8 | 40.1 |
| C9 | 22.3 |
| C2-CH₃ | 15.4 |
| C3-CH₃ | 16.1 |
| C8-CH₃ | 20.7 |
This table is illustrative and based on general values for similar spiroketal structures. It does not represent experimentally verified data for the named compound.
Future Research Directions and Potential Applications of 2,3,8 Trimethyl 1,4 Dioxaspiro 4.4 Nonane Derivatives
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. While stereoselective routes to various dioxaspiro[4.4]nonane derivatives have been established, a key area for future research lies in the development of more sustainable and efficient methods for the synthesis of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane and its analogues.
Current synthetic strategies for related spiroketals often rely on multi-step sequences. For instance, a two-step synthesis for symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes has been reported, involving a double Michael addition followed by a Nef reaction. capes.gov.br Another approach involves the SnCl4-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters to yield 1,6-dioxaspiro[4.4]non-3-en-2-ones with high stereoselectivity. capes.gov.br
Future endeavors should focus on developing catalytic and environmentally benign methodologies. This could include:
Biocatalysis: Employing enzymes for the key bond-forming reactions could offer high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.
Flow Chemistry: The implementation of telescoped flow processes, which combine multiple reaction steps into a continuous sequence, can enhance safety, improve efficiency, and reduce waste. rsc.org A successful telescoped flow process has been developed for a chiral spiroketone intermediate, highlighting the potential of this technology. rsc.org
Electrosynthesis: Metal-free electrosynthetic methods are emerging as powerful tools for constructing complex molecules. rsc.org An electrosynthetic approach for spiroketal formation via anodic oxidation of malonic acids has been demonstrated, offering a safer and more sustainable alternative to traditional methods. rsc.org
Comprehensive Exploration of Structure-Activity Relationships for Bioactive Analogues
The biological activity of spiroketals is intimately linked to their three-dimensional structure. A thorough investigation into the structure-activity relationships (SAR) of this compound analogues is crucial for identifying and optimizing their potential therapeutic applications. Although specific SAR studies on this exact compound are lacking, research on related spiroketal structures provides a roadmap for future investigations.
For example, SAR studies on fluoro analogues of 8-azaspiro[4.5]decane-7,9-dione have led to the discovery of high-affinity antagonists for specific adrenergic receptors. While the core scaffold differs, the principles of systematic structural modification and subsequent biological evaluation are directly applicable.
Future research should involve the synthesis of a library of this compound derivatives with systematic variations in:
Stereochemistry: The spiroketal core can exist in multiple diastereomeric forms, each potentially exhibiting distinct biological activities.
Substitution Patterns: The effect of varying the position and nature of substituents on the spiroketal rings should be systematically explored.
Functional Group Modification: Introducing different functional groups can modulate properties such as solubility, bioavailability, and target-binding affinity.
These analogues should then be screened against a diverse panel of biological targets to uncover potential leads for drug discovery.
Design and Synthesis of Spiroketal Mimetics with Enhanced Biological Profiles
Spiroketals are often found as core structural motifs in complex natural products with potent biological activities. mskcc.orgrsc.org However, the natural products themselves may not be ideal drug candidates due to synthetic complexity or unfavorable pharmacokinetic properties. Therefore, the design and synthesis of simplified spiroketal mimetics that retain the key pharmacophoric features while offering improved developability is a promising strategy.
Research into spongistatin analogues, which feature a spiroketal core, demonstrates this approach. nih.gov Scientists have synthesized simplified analogues based on the AB spiroketal framework to evaluate their cytotoxic and antitubulin activity. nih.gov Similarly, the structure-based design of bisbenzannulated spiroketals has led to potent modulators of the retinoid X receptor (RXR). nih.gov
For this compound, future work could focus on:
Computational Modeling: Utilizing molecular modeling and docking studies to design mimetics that fit into the binding sites of specific biological targets.
Scaffold Hopping: Replacing the spiroketal core with other isosteric scaffolds to explore new chemical space and potentially improve properties.
Conformationally Restricted Analogues: Synthesizing rigidified analogues to probe the bioactive conformation and enhance binding affinity.
Applications in Chemical Ecology, Pest Management, and Semiochemical Development
Several dioxaspiro[4.4]nonane derivatives are known to act as semiochemicals, particularly as insect pheromones. pherobase.com For instance, 2,7-dimethyl-1,6-dioxaspiro[4.4]nonane is a known semiochemical. pherobase.com This suggests that this compound and its isomers could also possess interesting semiochemical properties.
Future research in this area should involve:
Isolation and Identification: Investigating the volatile profiles of insects and plants to determine if this compound or its derivatives are naturally occurring semiochemicals.
Behavioral Assays: Conducting electroantennography (EAG) and behavioral bioassays to evaluate the response of various insect species to synthetic samples of these compounds.
Pest Management Strategies: If found to be active, these compounds could be developed into environmentally friendly pest management tools, such as lures for trapping or mating disruption agents. The encapsulation of a related spiroketal pheromone, 1,7-dioxaspiro[5.5]undecane, in biodegradable microspheres for controlled release in pest management has been successfully demonstrated. mdpi.com
Utilization of Dioxaspiro[4.4]nonane Derivatives as Chiral Building Blocks and Catalysts in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the spiroketal framework make dioxaspiro[4.4]nonane derivatives attractive candidates for use as chiral building blocks and as scaffolds for chiral ligands in asymmetric catalysis. springernature.com
The development of C2-symmetric spiroketal-based ligands, such as SPIROL, has shown great promise in a variety of stereoselective transformations. umich.edunih.govumich.edu These ligands have been successfully employed in iridium-catalyzed hydroarylation, palladium-catalyzed allylic alkylation, and rhodium-catalyzed hydrogenation, achieving high enantioselectivities. umich.edunih.gov
Future research directions for this compound derivatives in this context include:
Synthesis of Chiral Ligands: Designing and synthesizing novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands based on the this compound scaffold.
Application in Asymmetric Catalysis: Evaluating the performance of these new ligands in a wide range of asymmetric reactions to identify catalysts with unique reactivity and selectivity profiles.
Chiral Auxiliaries: Exploring the use of enantiomerically pure this compound derivatives as chiral auxiliaries to control the stereochemical outcome of reactions.
The exploration of these future research avenues will undoubtedly unlock the full potential of this compound derivatives, paving the way for new discoveries in medicine, agriculture, and materials science.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane derivatives?
- Methodological Answer : Synthesis typically involves reducing ester precursors (e.g., ethyl esters) with lithium aluminum hydride (LiAlH₄) in dry THF, followed by purification via silica gel chromatography (eluent: PE:EA = 5:1). Yield optimization requires strict anhydrous conditions and precise stoichiometry (e.g., 7.5 mmol LiAlH₄ per 4 mmol ester precursor). Post-reaction quenching with water and extraction with ethyl acetate minimizes side-product formation . For analogous spiro compounds, alternative routes include cyclization of oleic acid derivatives under acidic conditions, as seen in biolubricant synthesis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include sp³ hybridized carbons (δ ~64–107 ppm for dioxaspiro oxygens) and methyl groups (δ ~1.1–1.7 ppm). HRMS with ESI-TOF detects the sodium adduct [M+Na]⁺, ensuring molecular formula accuracy (e.g., calculated m/z 235.1310 for C₁₂H₂₀O₃Na) . X-ray crystallography or computational modeling may resolve conformational ambiguities in the spiro system .
Q. What analytical challenges arise in distinguishing 1,4-dioxaspiro[4.4]nonane isomers?
- Methodological Answer : Isomeric differentiation relies on coupling constants (³J) in NMR and chromatographic retention times. For example, 1,4-dioxaspiro[4.4]non-6-ene (C₇H₁₀O₂) exhibits distinct olefinic proton splitting compared to non-ene analogs. GC-MS or HPLC with chiral columns can resolve stereoisomers, as demonstrated in spiroketal systems .
Advanced Research Questions
Q. How does the conformational flexibility of the 1,4-dioxaspiro[4.4]nonane system influence its reactivity?
- Methodological Answer : The puckered five-membered ring in the dioxaspiro system undergoes acid-catalyzed isomerization, favoring thermodynamic 22R isomers over kinetic 22S forms. Computational studies (e.g., DFT) and variable-temperature NMR can map energy barriers between conformers. This dynamic behavior impacts regioselectivity in derivatization reactions .
Q. What in silico strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking against targets like EGFR or HER2 (using AutoDock Vina or Schrödinger Suite) identifies binding modes. For example, methyl esters of spiro-linked propanoic acid derivatives show strong hydrogen bonding with TP53 (ΔG ≈ −9.2 kcal/mol). ADMET predictions (e.g., SwissADME) assess intestinal absorption and CNS permeability, with logP <3.5 favoring bioavailability .
Q. How can structure-activity relationships (SARs) guide the design of spiro compounds for anticancer applications?
- Methodological Answer : SAR studies correlate substituent position (e.g., 2,3,8-methyl groups) with cytotoxicity. For instance, linolenic acid-derived spiro compounds exhibit enhanced activity due to lipophilic side chains. Comparative assays (e.g., MTT on MCF-7 cells) paired with ROS generation measurements reveal mechanistic pathways .
Data Contradictions and Resolution
Q. How should conflicting data on spiro compound toxicity be addressed?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., 1,4-dioxane vs. dioxaspiro analogs) require tiered testing:
In vitro : Ames test for mutagenicity.
In vivo : Rodent studies monitoring hepatic enzymes (ALT/AST).
Computational : QSAR models prioritizing low hepatotoxic potential.
Prioritize analogs with reduced epoxide intermediates to mitigate toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
